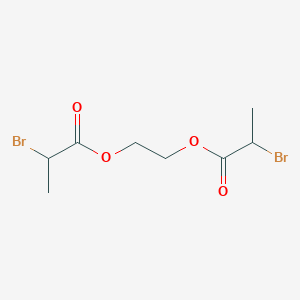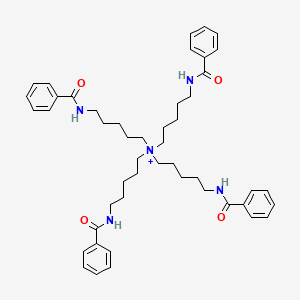
Tetrakis(5-benzamidopentyl)azanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrakis(5-benzamidopentyl)azanium is a complex organic compound known for its unique structure and properties It is characterized by the presence of four benzamidopentyl groups attached to an azanium core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tetrakis(5-benzamidopentyl)azanium typically involves the reaction of benzamidopentylamine with a suitable azanium precursor under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane or toluene, at a specific temperature and pressure to ensure the formation of the desired product. The reaction may also require the use of catalysts or other reagents to facilitate the process.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This may include optimizing reaction conditions, using more efficient catalysts, and employing advanced purification techniques to obtain high-purity products. The industrial process also focuses on cost-effectiveness and sustainability to ensure the compound’s commercial viability.
化学反応の分析
Types of Reactions
Tetrakis(5-benzamidopentyl)azanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzamidopentyl groups can undergo substitution reactions with different nucleophiles or electrophiles, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions may involve reagents such as alkyl halides, acyl chlorides, or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamidopentyl derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in various substituted derivatives with different functional groups.
科学的研究の応用
Tetrakis(5-benzamidopentyl)azanium has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the development of advanced materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of tetrakis(5-benzamidopentyl)azanium involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Tetrakis(pentafluorophenyl)borate: Known for its use in ionic liquids and as a weakly coordinating anion.
Tetrakis(4-sulfonatophenyl)porphyrin:
Uniqueness
Tetrakis(5-benzamidopentyl)azanium stands out due to its unique structure, which allows for diverse chemical modifications and applications. Its benzamidopentyl groups provide specific functional properties that differentiate it from other similar compounds. This uniqueness makes it a valuable compound for various scientific research and industrial applications.
特性
CAS番号 |
6270-95-7 |
|---|---|
分子式 |
C48H64N5O4+ |
分子量 |
775.1 g/mol |
IUPAC名 |
tetrakis(5-benzamidopentyl)azanium |
InChI |
InChI=1S/C48H63N5O4/c54-45(41-25-9-1-10-26-41)49-33-17-5-21-37-53(38-22-6-18-34-50-46(55)42-27-11-2-12-28-42,39-23-7-19-35-51-47(56)43-29-13-3-14-30-43)40-24-8-20-36-52-48(57)44-31-15-4-16-32-44/h1-4,9-16,25-32H,5-8,17-24,33-40H2,(H3-,49,50,51,52,54,55,56,57)/p+1 |
InChIキー |
CONBMICVFGPIDE-UHFFFAOYSA-O |
正規SMILES |
C1=CC=C(C=C1)C(=O)NCCCCC[N+](CCCCCNC(=O)C2=CC=CC=C2)(CCCCCNC(=O)C3=CC=CC=C3)CCCCCNC(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


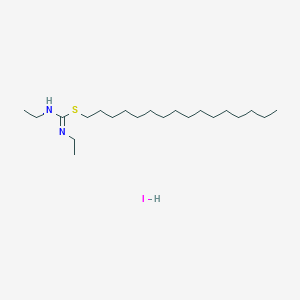

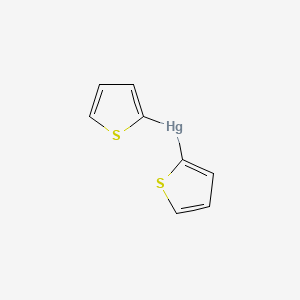

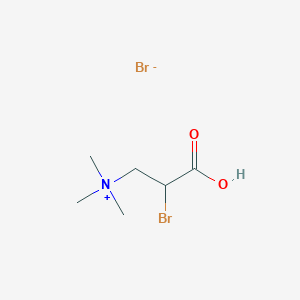
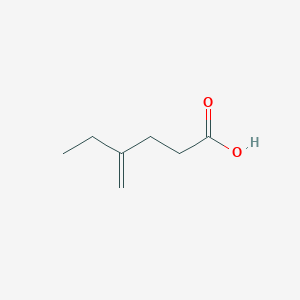

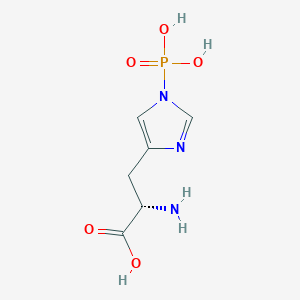
![2-propan-2-yl-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaene](/img/structure/B14728258.png)
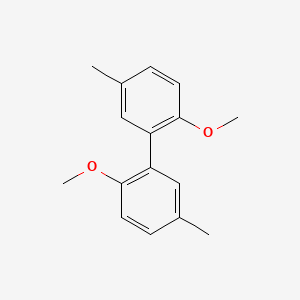
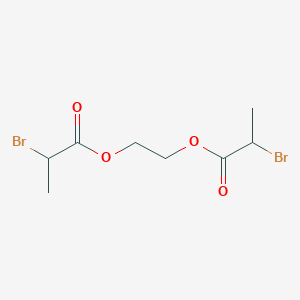
![2-Phenylbenzo[f][1,3]benzothiazole](/img/structure/B14728264.png)
![Propanedinitrile, [(dimethylamino)phenylmethylene]-](/img/structure/B14728265.png)
